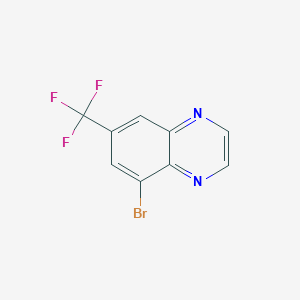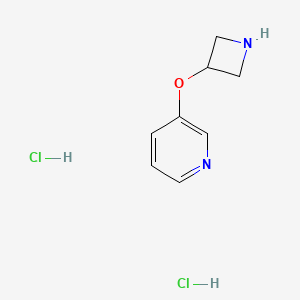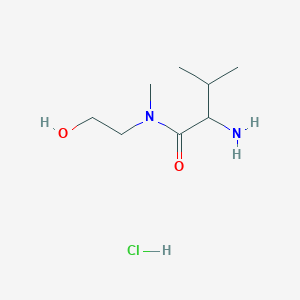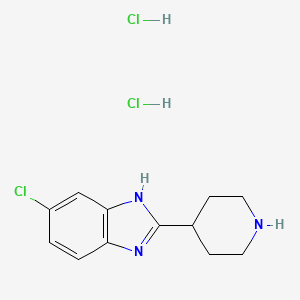
5-溴-7-(三氟甲基)喹喔啉
描述
5-Bromo-7-(trifluoromethyl)quinoxaline is a heterocyclic compound with the molecular formula C9H4BrF3N2 It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 7th position on the quinoxaline ring
科学研究应用
5-Bromo-7-(trifluoromethyl)quinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
作用机制
Target of Action
Quinoxaline derivatives, however, have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoxaline derivatives have been reported to interact with various targets, leading to changes in cellular processes .
生化分析
Biochemical Properties
5-Bromo-7-(trifluoromethyl)quinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect various metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds. Additionally, 5-Bromo-7-(trifluoromethyl)quinoxaline can bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of 5-Bromo-7-(trifluoromethyl)quinoxaline on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of various proteins. This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, 5-Bromo-7-(trifluoromethyl)quinoxaline can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Bromo-7-(trifluoromethyl)quinoxaline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, 5-Bromo-7-(trifluoromethyl)quinoxaline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-7-(trifluoromethyl)quinoxaline in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions. It can undergo degradation over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to 5-Bromo-7-(trifluoromethyl)quinoxaline has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 5-Bromo-7-(trifluoromethyl)quinoxaline vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of 5-Bromo-7-(trifluoromethyl)quinoxaline have been associated with liver toxicity and alterations in metabolic pathways. It is crucial to determine the threshold doses to avoid potential toxic effects while maximizing the compound’s therapeutic benefits .
Metabolic Pathways
5-Bromo-7-(trifluoromethyl)quinoxaline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 5-Bromo-7-(trifluoromethyl)quinoxaline can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-7-(trifluoromethyl)quinoxaline within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 5-Bromo-7-(trifluoromethyl)quinoxaline within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(trifluoromethyl)quinoxaline typically involves the bromination of 7-(trifluoromethyl)quinoxaline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of 5-Bromo-7-(trifluoromethyl)quinoxaline may involve large-scale bromination processes with stringent control over reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-7-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoxaline ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted quinoxalines, quinoxaline oxides, and quinoxaline derivatives with extended conjugation or functional groups.
相似化合物的比较
Similar Compounds
- 5-Bromoquinoxaline
- 7-(Trifluoromethyl)quinoxaline
- 5-Chloro-7-(trifluoromethyl)quinoxaline
Uniqueness
5-Bromo-7-(trifluoromethyl)quinoxaline is unique due to the combined presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds with only one of these substituents.
属性
IUPAC Name |
5-bromo-7-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2/c10-6-3-5(9(11,12)13)4-7-8(6)15-2-1-14-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNGPPUUBRENPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)



![3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374532.png)
![3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid](/img/structure/B1374533.png)
![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)
![3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374535.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374537.png)
![4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374538.png)

![4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374543.png)
![2,4-Dimethyl-6-oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1374545.png)
